molecular formula C22H15ClN2O3 B14974434 N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-4-carboxamide

N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-4-carboxamide

Cat. No.: B14974434
M. Wt: 390.8 g/mol
InChI Key: LHVLJAQNTBFTFB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a benzofuran ring, a chlorobenzoyl group, and a pyridine carboxamide moiety, making it a valuable molecule in various fields such as drug discovery, material synthesis, and biological studies.

Preparation Methods

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-5-amine to form an intermediate, which is then reacted with pyridine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Chemical Reactions Analysis

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Isoxazole Carboxamide Derivatives: These compounds share a similar carboxamide moiety but differ in the heterocyclic ring structure.

    Pyridine Carboxamide Derivatives: These compounds have a pyridine carboxamide moiety but may have different substituents on the benzofuran ring.

    Diacylhydrazine Derivatives: These compounds contain a diacylhydrazine group and exhibit different biological activities.

The uniqueness of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-4-carboxamide

InChI

InChI=1S/C22H15ClN2O3/c1-13-18-12-17(25-22(27)15-8-10-24-11-9-15)6-7-19(18)28-21(13)20(26)14-2-4-16(23)5-3-14/h2-12H,1H3,(H,25,27)

InChI Key

LHVLJAQNTBFTFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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